molecular formula C14H20N2O3 B5632889 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine CAS No. 181047-34-7

1-(3,5-dimethoxybenzoyl)-4-methylpiperazine

Cat. No.: B5632889
CAS No.: 181047-34-7
M. Wt: 264.32 g/mol
InChI Key: JNWDQAIZWQWVIU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3,5-dimethoxybenzoyl group attached to a 4-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation. Triethylamine is often used as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid, while reduction of the benzoyl group can produce 4-methylpiperazine.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine: Similar structure but with a different substitution pattern on the benzoyl group.

    1-(3,5-Dimethoxybenzoyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness: 1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the benzoyl ring can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-4-6-16(7-5-15)14(17)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWDQAIZWQWVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209918
Record name (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181047-34-7
Record name (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181047-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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